molecular formula C12H13ClN2O B2436925 2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile CAS No. 66549-12-0

2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile

Cat. No. B2436925
CAS RN: 66549-12-0
M. Wt: 236.7
InChI Key: WCGTVEDYSDLRPA-UHFFFAOYSA-N
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Patent
US04112095

Procedure details

As in Example 35, the following reactions are carried out. o-Chlorobenzaldehyde is reacted with p-toluenesulfonic acid, morpholine and KCN to give α-(o-chlorophenyl)-4-morpholineacetonitrile as crystals (from CH2Cl2 -hexane), m.p. 40°-42° C.
Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH:21]1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1.[C-:27]#[N:28].[K+]>C(Cl)Cl.CCCCCC>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]([N:21]1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1)[C:27]#[N:28] |f:3.4,5.6|

Inputs

Step One
Name
CH2Cl2 hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(C#N)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.